molecular formula C17H11FN2O2S B2474551 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 866873-07-6

3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2474551
CAS No.: 866873-07-6
M. Wt: 326.35
InChI Key: NCAZPQCGZUDTRP-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is characterized by the presence of a fluorobenzyl group, a thioxo group, and a dihydrobenzofuro structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine core.

    Introduction of the Thioxo Group: The thioxo group is introduced via a thiation reaction, often using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the core structure with 4-fluorobenzyl halides under basic conditions, typically using a strong base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or a sulfide.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorobenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases, including infectious diseases and neurological disorders.

    Industrial Applications: Its unique chemical structure makes it a candidate for use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the thioxo group can participate in redox reactions, modulating the activity of the compound. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one
  • 3-(4-Methylbenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one
  • 3-(4-Methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one

Uniqueness

The presence of the fluorobenzyl group in 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it more potent and selective compared to its analogs with different substituents.

Properties

CAS No.

866873-07-6

Molecular Formula

C17H11FN2O2S

Molecular Weight

326.35

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H11FN2O2S/c18-11-7-5-10(6-8-11)9-20-16(21)15-14(19-17(20)23)12-3-1-2-4-13(12)22-15/h1-8H,9H2,(H,19,23)

InChI Key

NCAZPQCGZUDTRP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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